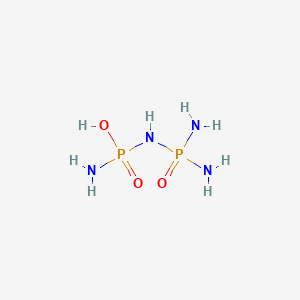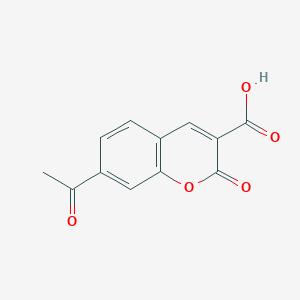
7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its ability to fluoresce under specific conditions makes it valuable in cell biology and molecular biology studies .
Medicine: The compound has shown potential in medicinal chemistry as an anti-inflammatory, anticoagulant, and anticancer agent. Its derivatives are being explored for their therapeutic properties and potential use in drug development .
Industry: In the industrial sector, the compound is used in the production of dyes, perfumes, and optical brighteners. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it may inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators. As an anticoagulant, it may interfere with the coagulation cascade, preventing blood clot formation .
Comparaison Avec Des Composés Similaires
Coumarin: A parent compound with a similar benzopyrone structure, widely used in perfumes and as a precursor for anticoagulants like warfarin.
4-Hydroxycoumarin: A derivative used as an anticoagulant in medications like warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
Uniqueness: 7-Acetyl-2-oxo-2H-1-benzopyran-3-carboxylic acid stands out due to its acetyl and carboxylic acid functional groups, which confer unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
183736-77-8 |
|---|---|
Formule moléculaire |
C12H8O5 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
7-acetyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H8O5/c1-6(13)7-2-3-8-4-9(11(14)15)12(16)17-10(8)5-7/h2-5H,1H3,(H,14,15) |
Clé InChI |
MCAUYVWXGSMQSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
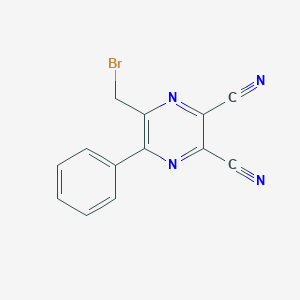
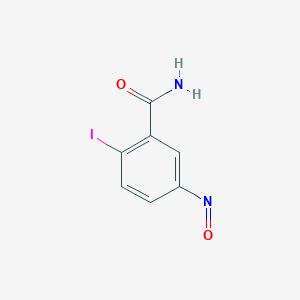
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)

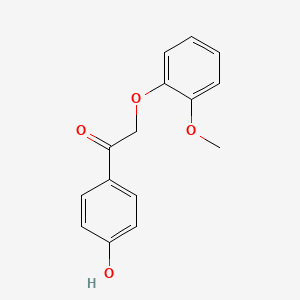

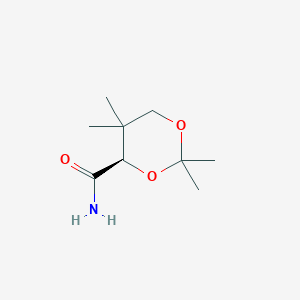
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
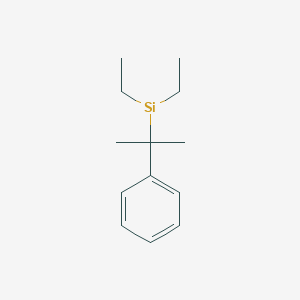
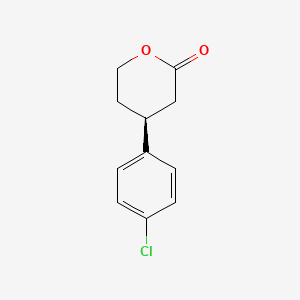
![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
